Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

Catalog No.
S548684
CAS No.
938067-78-8
M.F
C19H13F2NO3
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N...

CAS Number

938067-78-8

Product Name

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

IUPAC Name

3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide

Molecular Formula

C19H13F2NO3

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H

InChI Key

FBCQEUMZZNVQKD-UHFFFAOYSA-N

SMILES

O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3

Solubility

Soluble in DMSO, not in water

Synonyms

GTX758; GTX-758; GTX 758; Capesaris.

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O

Description

The exact mass of the compound Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- is 341.08635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-, also known as GTx-758, is a synthetic compound with the molecular formula C19H13F2NO3C_{19}H_{13}F_{2}NO_{3} and a molecular weight of 341.3 g/mol. This compound features a complex structure characterized by two fluorine atoms, two hydroxyl groups, and an amide functional group. Its CAS number is 938067-78-8, and it is primarily utilized in research settings for its potential biological activities, particularly as an estrogen receptor alpha agonist .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluoro groups can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
  • Oxidation: The hydroxyl groups may be oxidized to form corresponding carbonyl compounds or quinones.
  • Reduction: The amide group can be reduced to yield amines under specific conditions .

This compound exhibits significant biological activity as an estrogen receptor alpha agonist, which suggests its potential role in hormone-related therapies. It has been investigated for its antineoplastic properties, particularly in the context of prostate cancer treatment. The mechanism involves binding to the estrogen receptor, thereby activating pathways that could inhibit tumor growth .

The synthesis of Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-fluorobenzoyl chloride and aminophenols.
  • Condensation Reaction: A condensation reaction between these precursors forms the amide linkage.
  • Functional Group Modifications: Subsequent reactions may introduce hydroxyl and fluorine groups at specific positions on the aromatic rings.

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- has several applications:

  • Medicinal Chemistry: As a selective estrogen receptor alpha agonist, it is explored for potential therapeutic applications in hormone therapy and cancer treatment.
  • Research Tool: Used in studies investigating estrogen receptor signaling pathways and their implications in various diseases .
  • Material Science: Investigated for its properties in developing new materials with enhanced thermal stability due to its unique chemical structure .

Research indicates that Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- interacts specifically with estrogen receptors. Its binding affinity and agonistic activity have been characterized in vitro, showing promising results in modulating estrogen-related biological processes. Such interactions are crucial for understanding its potential therapeutic effects and side effects .

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- can be compared with several similar compounds that share structural features but differ in substituent positions or types:

Compound NameMolecular FormulaKey Differences
4-Fluoro-N-(4-hydroxyphenyl)benzamideC13H10FNO2C_{13}H_{10}FNO_{2}Lacks additional hydroxyl group; smaller size
N-(4-Fluorophenyl)benzamideC13H10FNOC_{13}H_{10}FNONo hydroxyl groups; simpler structure
4-Chloro-N-(4-hydroxyphenyl)benzamideC13H10ClNOC_{13}H_{10}ClNOContains a chlorine instead of fluorine
3-Fluoro-N-[4-(hydroxycarbamoyl)phenyl]benzamideC14H11FN2OC_{14}H_{11}FN_{2}ODifferent functional groups affecting reactivity

The uniqueness of Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- lies in its dual hydroxyl substitution combined with fluorine atoms, which enhances its reactivity and specificity towards estrogen receptors compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

341.08634960 g/mol

Monoisotopic Mass

341.08634960 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

406GR1485Z

Wikipedia

GTx-758

Dates

Modify: 2023-07-15
1: Fenner A. Prostate cancer: GTx-758 reduces testosterone. Nat Rev Urol. 2014 Aug;11(8):422. doi: 10.1038/nrurol.2014.165. Epub 2014 Jul 8. PubMed PMID: 25002202.
2: Yu EY, Getzenberg RH, Coss CC, Gittelman MM, Keane T, Tutrone R, Belkoff L, Given R, Bass J, Chu F, Gambla M, Gaylis F, Bailen J, Hancock ML, Smith J, Dalton JT, Steiner MS. Selective Estrogen Receptor Alpha Agonist GTx-758 Decreases Testosterone with Reduced Side Effects of Androgen Deprivation Therapy in Men with Advanced Prostate Cancer. Eur Urol. 2014 Jun 24. pii: S0302-2838(14)00532-6. doi: 10.1016/j.eururo.2014.06.011. [Epub ahead of print] PubMed PMID: 24968970.
3: Coss CC, Jones A, Parke DN, Narayanan R, Barrett CM, Kearbey JD, Veverka KA, Miller DD, Morton RA, Steiner MS, Dalton JT. Preclinical characterization of a novel diphenyl benzamide selective ERα agonist for hormone therapy in prostate cancer. Endocrinology. 2012 Mar;153(3):1070-81. doi: 10.1210/en.2011-1608. Epub 2012 Jan 31. PubMed PMID: 22294742.

Explore Compound Types